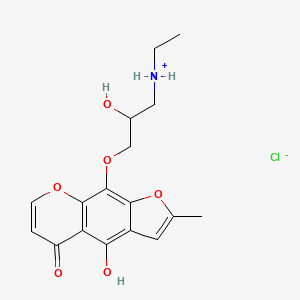
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is a complex organic compound. Its structure suggests it belongs to the class of cyclohexadienes, which are derivatives of cyclohexane with two double bonds. The presence of multiple methyl groups indicates it is highly substituted, which could influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene likely involves multiple steps, including the formation of the cyclohexadiene ring and subsequent methylation. Typical conditions might include:
Cyclization reactions: Using catalysts like acids or bases to form the cyclohexadiene ring.
Methylation: Introduction of methyl groups using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or alcohols.
Reduction: Reduction could lead to the formation of more saturated compounds.
Substitution: The methyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted cyclohexadienes, alcohols, ketones, or fully saturated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving cyclohexadiene derivatives.
Medicine: Investigating its pharmacological properties or as a scaffold for drug development.
Industry: Possible use in the production of polymers, resins, or other materials.
Wirkmechanismus
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexadiene: The parent compound with fewer methyl groups.
Tetramethylcyclohexadiene: A simpler derivative with fewer substitutions.
Hexamethylbenzene: A fully methylated aromatic compound.
Uniqueness
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is unique due to its specific substitution pattern, which could confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89549-24-6 |
|---|---|
Molekularformel |
C20H28 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,5,6,6-tetramethyl-3-(3,4,4,5-tetramethylcyclohexa-2,5-dien-1-ylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C20H28/c1-13-9-17(10-14(2)19(13,5)6)18-11-15(3)20(7,8)16(4)12-18/h9-12H,1-8H3 |
InChI-Schlüssel |
FHBOFEAUHUPIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(C(=C2)C)(C)C)C)C=C(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



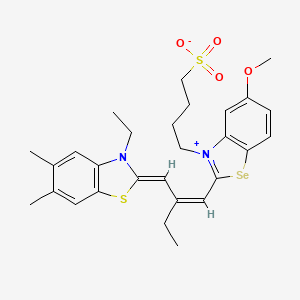
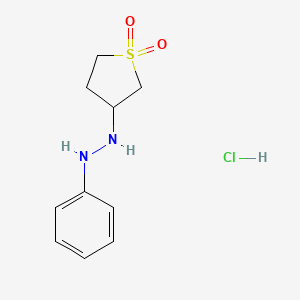
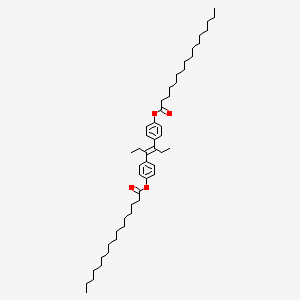
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
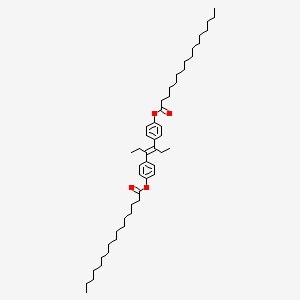
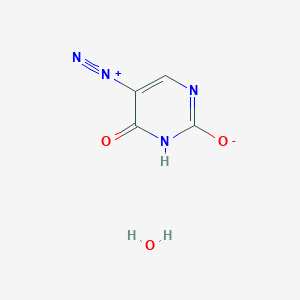
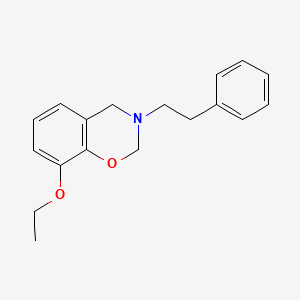
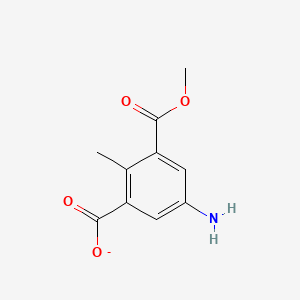
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
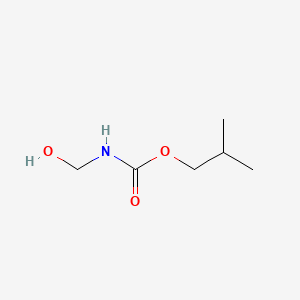
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
